molecular formula C18H19ClN2O B2478758 6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide CAS No. 1210977-04-0

6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide

Cat. No.: B2478758
CAS No.: 1210977-04-0
M. Wt: 314.81
InChI Key: VHGZDYKKDOXGEY-UHFFFAOYSA-N
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Description

6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 4-phenylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized phenyl derivatives.

Scientific Research Applications

6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

    Chemical Biology: Utilized as a tool compound to probe biological systems and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-phenylcyclohexyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    6-chloro-N-(4-phenylcyclohexyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.

    6-chloro-N-(4-phenylcyclohexyl)pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the carboxamide group at the 3-position of the pyridine ring provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-chloro-N-(4-phenylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-11-8-15(12-20-17)18(22)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-5,8,11-12,14,16H,6-7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGZDYKKDOXGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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